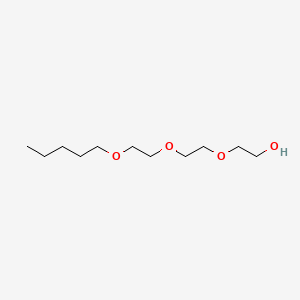
n-Pentyltrioxyethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Pentyltrioxyethylene is an organic compound with the molecular formula C11H24O4This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyltrioxyethylene typically involves the reaction of ethylene oxide with n-pentanol in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of n-pentanol, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to n-pentanol under controlled temperature and pressure conditions. Catalysts such as sodium or potassium hydroxide are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
n-Pentyltrioxyethylene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers and alkanes.
Substitution: Halides and amines.
Scientific Research Applications
n-Pentyltrioxyethylene has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of n-Pentyltrioxyethylene involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and stabilizer. Additionally, its ether linkages provide flexibility and hydrophilicity, enhancing its solubility in aqueous and organic solvents .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Phenoxyethoxy)ethoxy]ethanol: Similar in structure but contains a phenyl group instead of a pentyl group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a methoxy group instead of a pentyl group.
Uniqueness
n-Pentyltrioxyethylene is unique due to its specific combination of ether and alcohol functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring both solubility and stability .
Properties
CAS No. |
25961-91-5 |
|---|---|
Molecular Formula |
C11H24O4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[2-(2-pentoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C11H24O4/c1-2-3-4-6-13-8-10-15-11-9-14-7-5-12/h12H,2-11H2,1H3 |
InChI Key |
PLLUGRGSPQYBKB-UHFFFAOYSA-N |
SMILES |
CCCCCOCCOCCOCCO |
Canonical SMILES |
CCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















